7-methyl-5-(methylsulfonyl)-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
Description
5-METHANESULFONYL-7-METHYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the benzoxazepine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings.
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
7-methyl-5-methylsulfonyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-14-9-10-18-17(13-14)22(27(3,24)25)12-11-19(26-18)20(23)21-15(2)16-7-5-4-6-8-16/h4-10,13,15,19H,11-12H2,1-3H3,(H,21,23) |
InChI Key |
BMDVEIQHHAEJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-7-METHYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the benzoxazepine core through cyclization reactions.
- Introduction of the methanesulfonyl and methyl groups via electrophilic substitution reactions.
- Attachment of the phenylethyl group through nucleophilic substitution or coupling reactions.
- Final carboxamide formation through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-METHANESULFONYL-7-METHYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium hydroxide), and acids or bases for hydrolysis reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for drug discovery and development.
Medicine
In medicine, 5-METHANESULFONYL-7-METHYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE may have potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer properties. Further research is needed to fully understand its pharmacological effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-METHANESULFONYL-7-METHYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives, such as:
- 7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
- 5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
- N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of 5-METHANESULFONYL-7-METHYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
